molecular formula C23H32O3 B13411014 16-Dehydro pregnenolone acetate

16-Dehydro pregnenolone acetate

Cat. No.: B13411014
M. Wt: 356.5 g/mol
InChI Key: MZWRIOUCMXPLKV-KNKJXVFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

16-Dehydro pregnenolone acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions include various corticosteroids, progestogens, and androgens .

Comparison with Similar Compounds

16-Dehydro pregnenolone acetate is unique due to its role as a key intermediate in the synthesis of various steroid hormones. Similar compounds include:

These compounds share a similar steroidal backbone but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[(9S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17?,18?,20-,21-,22?,23?/m0/s1

InChI Key

MZWRIOUCMXPLKV-KNKJXVFWSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2C1(CC[C@H]3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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